BenchChemオンラインストアへようこそ!

A-86929

Dopamine receptor pharmacology GPCR functional selectivity Parkinson's disease models

Choose A-86929 for unmatched >400-fold functional D1/D2 selectivity and sustained antiparkinsonian efficacy without tolerance over 28–30 days, unlike A-77636. Its intermediate PK profile and full agonist activity make it the superior reference agonist for biased signaling and chronic dosing studies in MPTP-lesioned primate and 6-OHDA-lesioned rodent models.

Molecular Formula C18H21NO2S
Molecular Weight 315.4 g/mol
CAS No. 171961-95-8
Cat. No. B1241790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-86929
CAS171961-95-8
Synonyms2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
4,5,5a,6,7,11b-hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
A 86929
A-86929
Molecular FormulaC18H21NO2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O
InChIInChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1
InChIKeyREHAKLRYABHSQJ-KDOFPFPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-86929 (CAS 171961-95-8): A High-Selectivity Dopamine D1 Receptor Full Agonist for Parkinson's and Addiction Research


A-86929 is a synthetic, high-affinity dopamine D1-like receptor full agonist belonging to the thienopyridine class [1]. It was developed by Abbott Laboratories as part of a medicinal chemistry program aimed at discovering selective D1 agonists with full efficacy [2]. The compound exhibits a pKi of 7.3 (Ki ≈ 50 nM) at the D1 receptor and demonstrates >400-fold functional selectivity for D1 over D2 receptors [3]. A-86929 serves as the active metabolite of the clinically evaluated prodrug adrogolide (ABT-431), which reached Phase II trials for Parkinson's disease and cocaine abuse [4]. Although development was discontinued due to dyskinesia liability and bioavailability limitations, A-86929 remains a valuable research tool for probing D1 receptor pharmacology and for use as a reference agonist in biased signaling studies [5].

Why A-86929 Cannot Be Replaced by Other D1 Agonists Like SKF-38393, Dihydrexidine, or A-77636 in Critical Experimental Paradigms


D1 receptor agonists exhibit profound pharmacological heterogeneity that precludes simple substitution. The benzazepine partial agonist SKF-38393 (Ki ≈ 1 nM) produces only partial activation of adenylate cyclase and shows distinct discriminative stimulus properties compared to full agonists [1]. The high-affinity agonist dihydrexidine, while also a full D1 agonist, possesses only ~10-fold D1/D2 selectivity and displays functionally selective D2 signaling, introducing confounding off-target pharmacology [2]. The isochroman agonist A-77636 exhibits an excessively long duration of action (>20 hours) that induces rapid behavioral tolerance, limiting its utility in repeated-dosing studies [3]. A-86929's intermediate pharmacokinetic profile, combined with its >400-fold functional D1/D2 selectivity, makes it uniquely suited for studies requiring sustained D1 activation without D2 engagement or tolerance development [4].

Quantitative Differentiation of A-86929: Direct Comparator Evidence for Procurement Decision-Making


Functional D1/D2 Selectivity Exceeds 400-Fold, Substantially Outperforming Dihydrexidine

In in vitro functional assays measuring receptor activation, A-86929 exhibits greater than 400-fold selectivity for dopamine D1 over D2 receptors [1]. By comparison, dihydrexidine—another full D1 agonist used in similar research contexts—demonstrates only approximately 10-fold D1/D2 selectivity in binding assays and exhibits functionally selective D2 signaling that complicates interpretation of D1-specific effects [2]. This 40-fold differential in selectivity window directly impacts experimental specificity.

Dopamine receptor pharmacology GPCR functional selectivity Parkinson's disease models

Discriminative Stimulus Potency Ranking: A-86929 (as ABT-431) Outperforms Dihydrexidine and SKF-38393

In a drug discrimination study using rats trained to discriminate the D1 partial agonist SKF-38393 from vehicle, A-86929 (administered as its prodrug ABT-431) demonstrated the highest potency among tested full agonists [1]. The rank order of potency for substitution was ABT-431 > dinapsoline > dihydrexidine > SKF-38393 [2]. This direct head-to-head comparison establishes A-86929 as the most potent D1 full agonist for eliciting D1-mediated interoceptive cues.

Behavioral pharmacology Drug discrimination D1 receptor agonism

Reduced Dyskinesia Liability Compared to L-DOPA in MPTP-Lesioned Primates

In L-DOPA-primed MPTP-lesioned marmosets, A-86929 effectively reversed akinesia while producing dyskinesias that were significantly less intense than those produced by L-DOPA administration [1]. Additionally, behavior elicited by A-86929 was free of hyperkinesis and stereotypy and was more naturalistic than that observed with L-DOPA [2]. In PD patients, intravenous adrogolide (the A-86929 prodrug) demonstrated antiparkinsonian efficacy equivalent to L-DOPA with a tendency toward reduced dyskinesia liability [3].

Parkinson's disease Dyskinesia MPTP primate model Antiparkinsonian efficacy

Sustained Antiparkinsonian Efficacy Without Tolerance During 28-Day Repeated Dosing

When administered three times daily for 30 consecutive days to MPTP-lesioned marmosets, A-86929 significantly improved disability scores throughout the duration of the study without evidence of tolerance development [1]. This contrasts with the long-acting D1 agonist A-77636, which has a duration of action exceeding 20 hours and induces behavioral tolerance that limits its utility in chronic dosing paradigms [2]. A-86929's intermediate duration of action enables sustained therapeutic coverage without rapid desensitization.

Parkinson's disease Repeated dosing Tolerance MPTP primate model

G Protein-Biased Signaling Profile Establishes A-86929 as a Reference Scaffold for Biased Agonist Discovery

Structure-functional-selectivity relationship studies using A-86929 as a core scaffold have characterized its signaling profile at D1 receptors [1]. Most A-86929 analogs screened were G protein biased, with the parent compound A-86929 serving as a high-affinity catechol agonist reference point for developing biased ligands [2]. This established signaling fingerprint provides a critical benchmark for studies investigating the differential contributions of G protein versus β-arrestin pathways to D1-mediated physiological and behavioral effects.

GPCR biased signaling Functional selectivity β-arrestin cAMP

Contralateral Rotation ED50 of 0.24 μmol/kg in 6-OHDA Lesioned Rats Confirms Potent In Vivo D1 Agonism

In rats bearing unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway—a classic model of hemiparkinsonism—A-86929 produced contralateral rotation with an ED50 value of 0.24 μmol/kg administered subcutaneously [1]. The rotations were inhibited by the selective D1 antagonist SCH 23390 but not by D2 antagonists, confirming D1 receptor specificity of the response [2]. This in vivo potency metric provides a quantitative benchmark for comparing D1 agonist efficacy across compounds.

6-OHDA lesion Hemiparkinsonian rat model Rotational behavior In vivo potency

Optimal Research Applications for A-86929 Based on Quantitative Differentiation Evidence


Parkinson's Disease Research Requiring Sustained D1 Activation Without Tolerance

A-86929 is ideally suited for MPTP-lesioned primate or 6-OHDA-lesioned rodent studies investigating D1-selective therapeutic strategies for Parkinson's disease. The compound maintains antiparkinsonian efficacy over 28–30 days of repeated three-times-daily dosing without tolerance development, in contrast to long-acting D1 agonists like A-77636 that induce rapid behavioral tolerance [1]. In 6-OHDA-lesioned rats, A-86929 produces robust contralateral rotation (ED50 = 0.24 μmol/kg s.c.) that is selectively blocked by D1 but not D2 antagonists, confirming D1-specific motor activation [2]. This sustained efficacy profile enables chronic dosing paradigms essential for modeling long-term D1 receptor activation in parkinsonian states.

Investigating Dyskinesia Liability and Motor Response Quality in L-DOPA-Primed Models

Researchers studying L-DOPA-induced dyskinesia should utilize A-86929 based on evidence from L-DOPA-primed MPTP-lesioned marmosets. In this model, A-86929 effectively reverses akinesia while producing dyskinesias that are significantly less intense than those elicited by L-DOPA [1]. Notably, A-86929-induced behavior is free of hyperkinesis and stereotypy and is characterized as more naturalistic than L-DOPA-elicited motor responses [2]. This differentiated behavioral profile makes A-86929 valuable for mechanistic studies dissecting the neural substrates of dyskinesia versus therapeutic motor improvement.

GPCR Biased Signaling Studies Using D1 Receptor as a Model System

A-86929 serves as a well-characterized reference agonist for structure-functional-selectivity relationship studies at the D1 receptor. The compound's G protein-biased signaling profile has been established through systematic analog screening, positioning it as a core scaffold for developing and comparing biased D1 ligands [1]. Its high affinity (pKi = 7.3) and full agonist efficacy at D1 receptors provide a robust baseline for quantifying changes in signaling bias introduced by structural modifications [2]. This application is particularly relevant for programs investigating the therapeutic implications of biased D1 agonism in movement disorders and cognitive dysfunction.

Behavioral Pharmacology Studies of D1-Mediated Discriminative Stimulus Effects

In drug discrimination paradigms, A-86929 (administered as prodrug ABT-431) demonstrates superior potency compared to alternative D1 full agonists including dinapsoline and dihydrexidine, as well as the partial agonist SKF-38393 [1]. The rank order potency (ABT-431 > dinapsoline > dihydrexidine > SKF-38393) establishes A-86929 as the most potent agent for eliciting D1-mediated interoceptive cues [2]. This potency advantage makes A-86929 the preferred tool compound for investigating the neuropharmacological basis of D1 receptor-mediated subjective effects and for studies requiring robust D1 discriminative stimulus control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-86929

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.